molecular formula C26H32N2O3S B4297672 3-{[1-(ADAMANTAN-1-YL)PROPYL]SULFAMOYL}-N-PHENYLBENZAMIDE

3-{[1-(ADAMANTAN-1-YL)PROPYL]SULFAMOYL}-N-PHENYLBENZAMIDE

Cat. No.: B4297672
M. Wt: 452.6 g/mol
InChI Key: VLFYYQFTNIUKIA-UHFFFAOYSA-N
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Description

3-{[1-(ADAMANTAN-1-YL)PROPYL]SULFAMOYL}-N-PHENYLBENZAMIDE is a complex organic compound that features an adamantane core, a sulfonamide group, and a benzamide moiety. The adamantane structure is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(ADAMANTAN-1-YL)PROPYL]SULFAMOYL}-N-PHENYLBENZAMIDE typically involves multiple steps, starting with the functionalization of adamantane. One common method is the radical functionalization of adamantane derivatives, which can be achieved through carbocation or radical intermediates . The sulfonamide group can be introduced via a sulfonyl chloride intermediate, followed by coupling with an amine . The final step involves the formation of the benzamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

3-{[1-(ADAMANTAN-1-YL)PROPYL]SULFAMOYL}-N-PHENYLBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated adamantane derivatives, amines, and substituted benzamides .

Scientific Research Applications

3-{[1-(ADAMANTAN-1-YL)PROPYL]SULFAMOYL}-N-PHENYLBENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and materials.

    Biology: Investigated for its potential as a drug candidate due to its unique structural properties.

    Medicine: Explored for its antiviral and anticancer activities.

    Industry: Utilized in the development of advanced polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-{[1-(ADAMANTAN-1-YL)PROPYL]SULFAMOYL}-N-PHENYLBENZAMIDE involves its interaction with specific molecular targets. The adamantane core provides rigidity, enhancing binding affinity to target proteins. The sulfonamide group can form hydrogen bonds, while the benzamide moiety can participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

    Adamantane: The parent compound, known for its stability and rigidity.

    Memantine: An adamantane derivative used in the treatment of Alzheimer’s disease.

    Amantadine: Another adamantane derivative with antiviral properties.

Uniqueness

3-{[1-(ADAMANTAN-1-YL)PROPYL]SULFAMOYL}-N-PHENYLBENZAMIDE is unique due to its combination of an adamantane core, sulfonamide group, and benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[1-(1-adamantyl)propylsulfamoyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O3S/c1-2-24(26-15-18-11-19(16-26)13-20(12-18)17-26)28-32(30,31)23-10-6-7-21(14-23)25(29)27-22-8-4-3-5-9-22/h3-10,14,18-20,24,28H,2,11-13,15-17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFYYQFTNIUKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC=CC(=C4)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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